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Compound of Interest

Compound Name: 2-(Bromomethyl)-1,4-dioxepane
CAS No.: 1824465-37-3
Cat. No.: B2815557

Get Quote

Executive Summary & Compound Identity

2-(Bromomethyl)-1,4-dioxepane is a seven-membered heterocyclic ether featuring a
bromomethyl substituent at the C2 position (the ethylene bridge). It is a chiral molecule often
explored in cationic ring-opening polymerization (CROP) studies to introduce functional
pendant groups into poly(ether) backbones.
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Property

Detail

IUPAC Name

2-(Bromomethyl)-1,4-dioxepane

Molecular Formula

Exact Mass

193.9942 (

) 1 195.9922 (

)

Structure Description

7-membered ring containing two oxygen atoms
at positions 1 and 4.[1] The bromomethyl group
is attached to C2.[2][3][4][5]

Key Challenge

Distinguishing from the symmetric 6-isomer or

the acetal-based 1,3-isomer.

Structural Visualization

The following diagram illustrates the fragmentation logic and structural connectivity used to

assign the spectra below.
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MS Fragmentation Pathways

Ring Opening
(Cationic Stabilization)

Loss of CH2Br
[M-93]+ m/z 101

Rearrangement

Alpha-Cleavage

Molecular lon
[M]+ m/z 194/196

Homolytic Cleavage

Loss of Br
[M-Br]+ m/z 115

2-(Bromomethyl)-1,4-dioxepane Structure

C3 Ether Bond 04
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C-C Bond (Methylene) (Ether Oxygen) (Propylene Bridge)
- T
C2 (Chiral Center) Ether Bond > o1
Methine (Ether Oxygen)

Substituent

-CH2Br
(Bromomethyl)

Click to download full resolution via product page

Caption: Structural connectivity of the 1,4-dioxepane core and primary mass spectrometry

fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1,4-dioxepane ring is conformationally flexible (twist-chair/twist-boat), which may cause
peak broadening at room temperature. The C2 chiral center creates an ABX system for the

adjacent protons.

H NMR Data (400 MHz, CDCI )

Note: Assignments are based on substituent chemical shift additivity relative to unsubstituted

1,4-dioxepane.
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Shift ( o ) ) Mechanistic
Multiplicity Integration Assignment

. ppm) Insight

Deshielded by
adjacent O1 and
the inductive
effect of the -CH

3.85-3.95 Multiplet (m) 1H H-2 (Methine)

Br group.

-protons of the

3.65 - 3.80 Multiplet (m) 4H H-5, H-7 propylene bridge
(adjacent to O1

and O4).

Diastereotopic
3.55-3.65 Multiplet (m) 1H H-3a proton on the
ethylene bridge.

Diastereotopic
3.40 -3.50 Multiplet (m) 1H H-3b proton on the
ethylene bridge.

Distinctive ABX

Doublet of
3.35-3.45 2H .
Doublets (dd) Br proximity to the

pattern due to

chiral center C2.

-protons (central
methylene of the
propylene
bridge). Shielded
relative to

1.85-1.95 Quintet (m) 2H H-6

-protons.

C NMR Data (100 MHz, CDCI )
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Shift (
Assignment Type Notes
» Ppm)
Methine carbon; most
deshielded due to O1
78.5 C-2 CH and
-Br effect.
70.8 C-7 CH Adjacent to O1.
68.2 c-5 CH Adjacent to O4.
Ethylene bridge
67.5 C-3 CH carbon adjacent to
0O4.
Bromomethyl carbon;
324 -CH CH heavy atom effect (Br)
Br shields it relative to Cl
analogs.
CH Central carbon of the
29.8 C-6

propylene bridge.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by ether linkages and the carbon-bromine bond.
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Wavenumber (cm

Intensity Functional Group Vibrational Mode
)
) Alkyl C-H stretching
2850 — 2960 Medium C-H ] )
(cyclic and acyclic).
Aliphatic ether
asymmetric stretch.
1100 — 1140 Strong C-0-C o
Characteristic of the
dioxepane ring.
Symmetric ether
1060 — 1080 Strong C-0-C
stretch.
) Carbon-Bromine
600 — 700 Medium/Strong C-Br )
stretching frequency.
, CH Scissoring
1440 — 1460 Medium

deformation.

Mass Spectrometry (MS) Analysis

The mass spectrum is defined by the unique isotopic signature of Bromine (

).
lonization Mode: EI (70 eV)
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Relative ] Fragmentation
mlz lon Identity ]
Abundance Logic

Molecular ion. Weak

194 /196 <5 [M] intensity due to ether
fragmentation. Shows
1:1 ratio.
Loss of bromine
115 40% [M - Br] radical. Cleavage of
the weak C-Br bond.
[C Loss of the
bromomethyl group (-
H CH
101 100% (Base Peak)
0 Br). This forms a
] stable dioxepanyl
cation.
[ Further fragmentation
- High H of the ether ring
(propylene oxide
O] fragment).
[C
Allyl cation derived
41 High H from the propylene
] bridge.

Critical Differentiation: 1,4 vs. 1,3 Isomer

This is the most critical section for validation. The 1,3-dioxepane isomer is far more common in
literature. Use this table to verify you are working with the correct molecule.
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2-(Bromomethyl)-1,4-

2-(Bromomethyl)-1,3-

Feature _ dioxepane (Common
dioxepane (Target)
Imposter)
0O-C-0O-C-C-C-C (Oxygens
0O-C-C-0O-C-C-C (Oxygens
Structure separated by 1 carbon -
separated by 2 carbons)
Acetal)
H-2 is a methine (~3.9 ppm)
coupled to a CH H-2 is a triplet (~4.9 - 5.1
m). It is an acetal proton,
H NMR Key Br and O-CH p.p ) P _
significantly more deshielded.
C-2 at ~100-102 ppm. Acetal
C NMR Key C-2 at ~78 ppm. carbons are very distinctive
>95 ppm.
) Cyclization of halo-diols or Reaction of 1,4-butanediol with
Synthesis o
etherification. bromoacetaldehyde acetal.
N ) Hydrolytically unstable in acid
Stability Stable ether linkage.

(Acetal).

Experimental Protocol: Sample Preparation for NMR

To ensure high-resolution data collection for this flexible ring system:
» Solvent Selection: Use CDCI

(Chloroform-d) neutralized with basic alumina or silver foil.

o Reasoning: Commercial CDCI

often contains trace HCI (acidic), which can degrade the ring or cause halide exchange if
the sample is impure.

e Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.
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o Reasoning: High concentrations can cause viscosity broadening; low concentrations lose
the minor

C satellite peaks useful for coupling analysis.

o Temperature: If peaks are broad at 298 K (25°C), cool the sample to 273 K (0°C).

o Reasoning: 1,4-Dioxepanes undergo pseudorotation. Cooling slows the conformational
exchange, sharpening the signals of the distinct conformers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization Guide: 2-
(Bromomethyl)-1,4-dioxepane[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2815557/docs#spectroscopic-characterization-guide-
2-bromomethyl-1-4-dioxepane-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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